4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry. It is characterized by a bicyclic structure that combines an imidazole and pyridine ring, which contributes to its diverse biological activities. This compound is part of a class of derivatives that have been explored for various pharmacological applications, particularly in the treatment of hypertension and other diseases.
This compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is specifically a derivative of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, which has been studied for its potential therapeutic effects. The unique arrangement of atoms within this compound allows it to interact with biological systems in complex ways.
The synthesis of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can be achieved through several methods:
The synthesis may involve multiple steps including:
The molecular formula for 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is . The structure features:
The stereochemistry and spatial arrangement of atoms play crucial roles in its biological activity.
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
These reactions often require specific conditions such as temperature control and the presence of catalysts or activating agents to enhance reactivity.
The mechanism by which 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its pharmacological effects involves interaction with biological targets:
Research indicates that the unique structure allows for selective binding and modulation of biological pathways.
The applications of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid are diverse:
The core imidazo[4,5-c]pyridine scaffold is synthesized through a multi-step sequence beginning with Knorr-type condensations. A critical approach involves the reaction of 4-oxo-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylate with 2-hydroxybenzaldehyde derivatives under reductive amination conditions. This method achieves the crucial C4 carbon-nitrogen bond formation while preserving the stereochemical integrity of the carboxylic acid functionality at position 6. Alternative routes employ in-situ decarboxylation of dihydrate precursors (CAS 5145-41-5) to generate reactive intermediates for scaffold assembly [5] [7].
Recent advances utilize solid-phase synthesis for improved regiocontrol, where resin-bound diaminopropanoic acid derivatives undergo sequential cyclization with ortho-hydroxy-substituted benzaldehydes. This method achieves yields exceeding 68% and reduces epimerization risks at the C6 chiral center compared to solution-phase synthesis [3].
Table 1: Key Synthetic Intermediates for Scaffold Construction
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate | 5145-41-5 | Decarboxylation precursor |
Ethyl 4-oxo-1H-imidazo[4,5-c]pyridine-5-carboxylate | Not available | Cyclization substrate |
2-(2-Hydroxyphenyl)imidazolidine-4-carbaldehyde | Not available | Ring-closing component |
Microwave irradiation has revolutionized the formation of the imidazo[4,5-c]pyridine ring system, significantly accelerating the condensation between 1,2-diaminocyclohexane derivatives and carbonyl components. Under optimized microwave conditions (150°C, 20 min, DMF solvent), cyclization efficiencies improve by 3.5-fold compared to conventional heating, with reaction times reduced from 12 hours to 35 minutes. This technique enables rapid functionalization of the C2 position of the imidazole ring, which is typically inaccessible via standard routes due to regiochemical constraints [7].
Notably, microwave-assisted protocols facilitate the introduction of electron-withdrawing groups at C2 through in-situ generated Vilsmeier-Haack complexes. This approach overcomes traditional limitations in C2 functionalization, expanding the molecular diversity accessible from the core scaffold. The carboxylic acid group at C6 remains intact under these conditions, providing a handle for subsequent derivatization [3].
The C6 carboxylic acid moiety (pKa ≈ 3.8) serves as the primary linchpin for structural diversification through three principal routes:
The commercial availability of the carboxylic acid building block (CAS 79638-54-3) through major suppliers like Matrix Scientific and Santa Cruz Biotechnology enables cost-effective gram-scale production of derivatives. Current pricing benchmarks the compound at $260/500mg in research quantities, with bulk pricing available upon inquiry from cGMP-certified manufacturers [2] [3].
Strategic modification of the 4-(2-hydroxyphenyl) substituent profoundly impacts the compound's physicochemical properties and target affinity. Efficient derivatization employs three optimized protocols:
Computational modeling (DFT B3LYP/6-31G*) reveals the ortho-hydroxyl group participates in intramolecular hydrogen bonding with the imidazole nitrogen (distance: 1.87Å), rigidifying the structure and influencing conformational preferences during receptor binding. Fluorine scanning at the 4'-position of the phenyl ring demonstrates improved metabolic stability without disrupting this stabilizing interaction [3] [9].
Table 2: Structure-Activity Relationships of 4-Position Modifications
4-Substituent | Synthetic Method | Key Property Changes |
---|---|---|
4-Methoxyphenyl | Nucleophilic substitution | ↑ LogP (+0.8), ↑ Metabolic stability |
3-Fluorophenyl | Balz-Schiemann reaction | ↓ LogP (-0.3), ↑ Target selectivity |
2-Naphthyl | Suzuki coupling | ↑ Planarity, ↓ Solubility (-37%) |
4-(Trifluoromethyl) | Ullmann coupling | ↑ Electron-withdrawal, ↑ Protein binding |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: